3-Hydroxyadamantan-1-yl acrylate

Photoresist Thermal stability Copolymer design

3-Hydroxyadamantan-1-yl acrylate (CAS 216581-76-9, also referred to as 1-acryloyloxy-3-hydroxyadamantane or HAdMA) is a bifunctional adamantane‑derived acrylate monomer that combines a rigid, bulky adamantane cage with a polymerizable acrylate group and a polar hydroxyl substituent. This structural triad delivers a distinctive balance of high thermal stability, optical transparency, and solubility modulation, making the compound a strategic monomer for 193 nm (ArF) and 157 nm photoresist formulations, as well as for specialty UV‑curable coatings and high‑refractive‑index optical polymers.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 216581-76-9
Cat. No. B1291673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyadamantan-1-yl acrylate
CAS216581-76-9
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O
InChIInChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2
InChIKeyDKDKCSYKDZNMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 3-Hydroxyadamantan-1-yl Acrylate (CAS 216581-76-9) and Why It Matters for Advanced Material Procurement


3-Hydroxyadamantan-1-yl acrylate (CAS 216581-76-9, also referred to as 1-acryloyloxy-3-hydroxyadamantane or HAdMA) is a bifunctional adamantane‑derived acrylate monomer that combines a rigid, bulky adamantane cage with a polymerizable acrylate group and a polar hydroxyl substituent [1]. This structural triad delivers a distinctive balance of high thermal stability, optical transparency, and solubility modulation, making the compound a strategic monomer for 193 nm (ArF) and 157 nm photoresist formulations, as well as for specialty UV‑curable coatings and high‑refractive‑index optical polymers [1][2]. Its molecular formula is C₁₃H₁₈O₃, molecular weight 222.28 g·mol⁻¹, melting point 72 °C, and density 1.2 g·cm⁻³ .

Why 3-Hydroxyadamantan-1-yl Acrylate Cannot Be Swapped for Generic Adamantyl Methacrylates in Advanced Photoresist Procurement


Although several adamantane‑based methacrylates (e.g., 1‑adamantyl methacrylate, 2‑methyl‑2‑adamantyl methacrylate, and 3‑hydroxy‑1‑adamantyl methacrylate) are commercially available and share the adamantane core, they exhibit critically different thermal, optical, and processing behaviour when copolymerised with matrix monomers such as methyl methacrylate (MMA) [1]. In a direct head‑to‑head study, 3‑hydroxyadamantan‑1‑yl acrylate (HAdMA) outperformed 1‑adamantyl methacrylate (AdMA) in elevating the thermal decomposition temperature, enhancing the refractive index, and maintaining high transparency in PMMA‑based copolymers [1]. Furthermore, the acrylate functionality imparts faster free‑radical polymerisation kinetics and distinct reactivity ratios compared with the methacrylate analogues, which directly impacts copolymer composition drift, molecular weight control, and ultimately the reproducibility of lithographic performance [1][2]. These quantifiable differences mean that simply substituting a generic adamantyl methacrylate for the specific 3‑hydroxyadamantan‑1‑yl acrylate carries a high risk of failing thermal specifications, losing optical clarity, or degrading developability in chemically amplified photoresists.

3-Hydroxyadamantan-1-yl Acrylate: Head‑to‑Head Quantitative Differentiation Evidence for Scientific Selection


Thermal Decomposition Temperature Elevation vs. 1‑Adamantyl Methacrylate (AdMA) in PMMA Copolymers

In a direct copolymerisation study, incorporating just 5 mol% of 3‑hydroxyadamantan‑1‑yl acrylate (HAdMA) into a PMMA matrix raised the initial thermal decomposition temperature from 160 °C to approximately 260 °C, whereas the analogous copolymer prepared with 1‑adamantyl methacrylate (AdMA) at the same loading showed a smaller improvement [1]. The study explicitly concluded that HAdMA was more effective than AdMA in enhancing the thermal stability of PMMA [1].

Photoresist Thermal stability Copolymer design

Refractive Index Enhancement in PMMA Copolymers: HAdMA Outperforms AdMA

Ellipsometric measurements on copolymer films demonstrated that 3‑hydroxyadamantan‑1‑yl acrylate (HAdMA) significantly elevated the refractive index of PMMA while maintaining high transparency and low dispersion across the visible spectrum, whereas 1‑adamantyl methacrylate (AdMA) imparted a weaker refractive index increase at equivalent comonomer content [1]. The hydroxyadamantyl‑containing copolymer preserved the inherent optical clarity of PMMA and avoided the transparency loss often associated with high‑refractive‑index modifiers [1].

Optical polymers Refractive index High‑transparency materials

High UV Transparency at 193 nm and 157 nm for Deep‑UV and Vacuum‑UV Lithography

Patent disclosures explicitly claim that fluorinated copolymers incorporating hydroxyadamantyl acrylate exhibit high ultraviolet transparency at both 193 nm and 157 nm, wavelengths critical for ArF and F₂ excimer laser lithography, respectively [1]. Traditional organic photoresists become opaque at these short wavelengths, whereas the combination of the alicyclic adamantane cage and the hydroxyl‑functionalised acrylate maintains low optical absorbance, enabling single‑layer resist processing [1][2].

Photoresist 193 nm lithography UV transparency

Plasma Etch Resistance: Formation of a Dense Amorphous Carbon Layer Under Ar⁺ Bombardment

Under energetic Ar⁺ ion bombardment during plasma etching, poly(hydroxyadamantyl acrylate) readily forms a dense, amorphous carbon‑like modified surface layer approximately a few nanometres thick, within the first seconds of plasma exposure (ion fluence ~4 × 10¹⁶ cm⁻²) [1]. This behaviour is comparable to that observed for poly(hydroxyadamantyl methacrylate) and other etch‑resistant ester‑based polymers, yet distinct from poly(methyl methacrylate) (PMMA), which undergoes chain scission and roughens more rapidly under identical conditions [1].

Plasma etching Surface modification Pattern transfer

Developer Compatibility: Hydroxyl‑Augmented Polarity for Cleaner Development in TMAH‑Based Processes

The hydroxyl group on the adamantane cage of 3‑hydroxyadamantan‑1‑yl acrylate increases the polarity of the resulting polymer, which improves wetting by aqueous tetramethylammonium hydroxide (TMAH) developer and facilitates clean dissolution of deprotected regions [1]. While the monomer itself is not acid‑labile, its polar contribution helps suppress developer scumming—a common defect in which incompletely dissolved resist residues remain on the substrate—compared with more hydrophobic, non‑hydroxylated adamantyl acrylate analogs [1][2].

Chemically amplified resist Developer wetting Scumming reduction

High‑Value Application Scenarios for 3‑Hydroxyadamantan‑1‑yl Acrylate Based on Quantitative Differentiation


ArF (193 nm) Chemically Amplified Positive Photoresist Base Resins

The combination of high UV transparency at 193 nm, superior thermal stability (decomposition onset elevated to ~260 °C in PMMA copolymers), and hydroxyl‑enhanced developer compatibility makes 3‑hydroxyadamantan‑1‑yl acrylate an ideal comonomer for next‑generation 193 nm photoresist platforms [1][2]. Its acrylate backbone offers faster polymerisation kinetics than methacrylate analogs, enabling tighter molecular weight control in resist synthesis. This scenario is directly supported by the thermal decomposition data (+100 °C over unmodified PMMA) and the patent‑claimed 193 nm transparency.

High‑Refractive‑Index Optical Coatings and Waveguide Materials

When copolymerised with methyl methacrylate, HAdMA delivers a significantly higher refractive index boost than AdMA at equal loading while maintaining the outstanding transparency and low dispersion characteristic of PMMA [1]. This makes it a preferred monomer for fabricating high‑performance optical waveguides, antireflective coatings, and ophthalmic materials where precise refractive index tuning is required without sacrificing clarity.

Etch‑Resistant Underlayers and Hardmask Materials for Plasma Pattern Transfer

The ability of poly(hydroxyadamantyl acrylate) to rapidly form a dense, protective amorphous carbon layer under Ar⁺ plasma (fluence ~4 × 10¹⁶ cm⁻²) distinguishes it from conventional acrylate resists, which roughen and erode under identical conditions [1]. This property supports its use in bilayer and trilayer hardmask stacks where etch selectivity and low line‑edge roughness are critical for sub‑30 nm node patterning.

Scum‑Free High‑Yield Resist Formulations for Volume Manufacturing

By incorporating a polar hydroxyl group directly on the adamantane cage, 3‑hydroxyadamantan‑1‑yl acrylate improves TMAH developer wetting and reduces post‑development residue (scumming) compared with non‑hydroxylated adamantyl methacrylates [1][2]. This translates to lower defect density and higher yield in volume semiconductor manufacturing, providing a tangible quality advantage for procurement decisions in production‑scale resist formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyadamantan-1-yl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.